

# 3,3-Difluorocyclopentanamine hydrochloride molecular weight and formula

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## Compound of Interest

Compound Name: 3,3-Difluorocyclopentanamine  
hydrochloride

Cat. No.: B1395077

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## In-Depth Technical Guide to 3,3-Difluorocyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Data

**3,3-Difluorocyclopentanamine hydrochloride** is a fluorinated cyclic amine that has garnered interest in medicinal chemistry as a valuable building block for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is particularly noted for its application in the development of drugs targeting the central nervous system (CNS).<sup>[1][2]</sup>

A comprehensive summary of the key quantitative data for **3,3-Difluorocyclopentanamine hydrochloride** is presented in the table below.

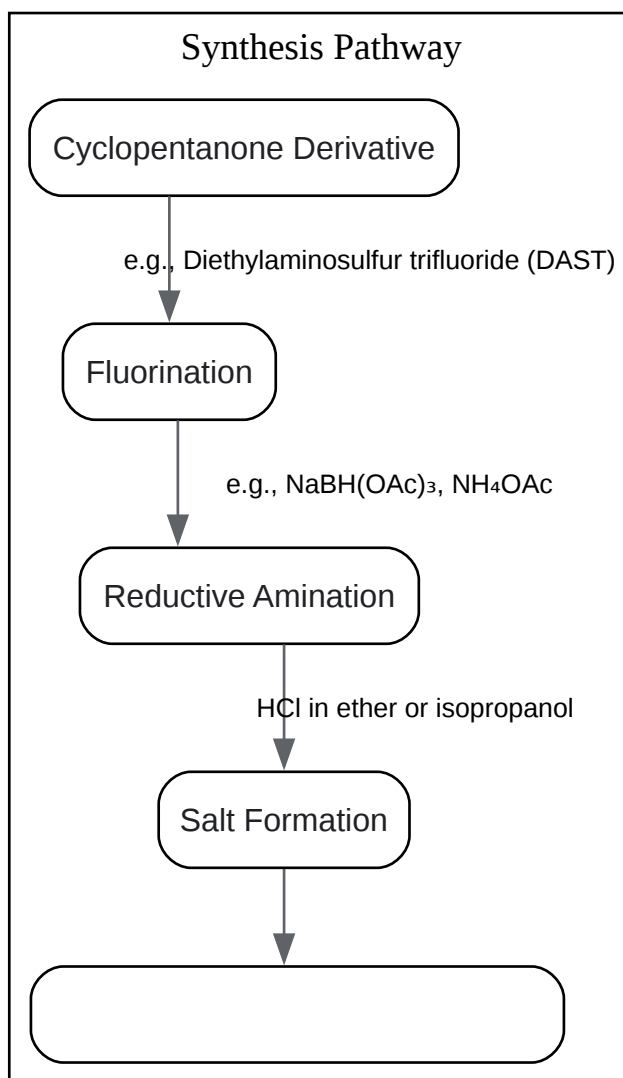
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClF <sub>2</sub> N	[3]
Molecular Weight	157.59 g/mol	
CAS Number	939398-48-8	[4]
Appearance	White to off-white or yellow solid	
Purity	Typically ≥98%	
Solubility	Soluble in DMSO and ethanol	[5]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **3,3-Difluorocyclopentanamine hydrochloride** are not extensively documented in publicly available literature, often being proprietary information within pharmaceutical companies. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic workflow is outlined below.

### General Synthetic Workflow

The synthesis of **3,3-difluorocyclopentanamine hydrochloride** would likely begin with a commercially available cyclopentanone derivative. The key steps would involve the introduction of the difluoro moiety at the 3-position, followed by the formation of the amine group, and finally, conversion to the hydrochloride salt.



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Caption: A plausible synthetic pathway for **3,3-Difluorocyclopentanamine hydrochloride**.

## Analytical Characterization

The structural confirmation and purity assessment of **3,3-Difluorocyclopentanamine hydrochloride** are typically performed using a combination of spectroscopic and chromatographic techniques. While specific experimental parameters from peer-reviewed literature are scarce, standard methodologies would be employed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

- $^1\text{H}$  NMR: Would be used to identify the number and connectivity of the hydrogen atoms in the cyclopentyl ring.
- $^{13}\text{C}$  NMR: Would confirm the presence of the five carbon atoms and show the characteristic shift of the carbon bearing the two fluorine atoms.
- $^{19}\text{F}$  NMR: Is a crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[\[6\]](#)

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase HPLC method would likely be used.

A General HPLC Method:

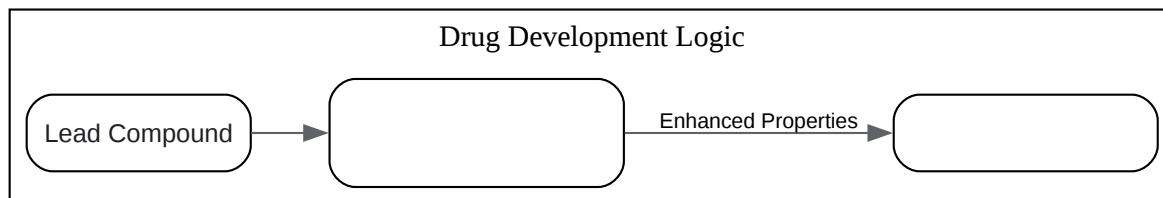
- Column: C18 stationary phase.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).

## Role in Drug Discovery and Development

The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also influence the pKa of the amine group, affecting its binding to target proteins.

## Logical Relationship in CNS Drug Design

The use of **3,3-Difluorocyclopentanamine hydrochloride** as a building block in CNS drug discovery is based on the principle of modifying a lead compound to improve its drug-like properties.



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Caption: Improving drug candidates with 3,3-difluorocyclopentyl moiety.

While no specific signaling pathways involving **3,3-Difluorocyclopentanamine hydrochloride** itself have been detailed in the literature, its derivatives are being investigated for their potential to modulate various CNS targets. The unique structural and electronic properties conferred by the difluoro substitution make it a valuable tool for medicinal chemists aiming to develop the next generation of neurological drugs.

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## References

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